
7-Chloro-3-iodo Hydroxychloroquine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-3-iodo Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory drug. This compound is characterized by the presence of chlorine and iodine atoms in its molecular structure, which may confer unique chemical and biological properties. The molecular formula of this compound is C18H25ClIN3O, and it has a molecular weight of 461.77 g/mol .
准备方法
The synthesis of 7-Chloro-3-iodo Hydroxychloroquine involves several steps, starting from hydroxychloroquine. The introduction of the iodine atom is typically achieved through halogenation reactions. The synthetic route may involve the following steps:
Halogenation: Hydroxychloroquine is reacted with iodine in the presence of a suitable catalyst to introduce the iodine atom at the desired position.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
化学反应分析
7-Chloro-3-iodo Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
7-Chloro-3-iodo Hydroxychloroquine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: As a derivative of hydroxychloroquine, it may have potential therapeutic applications in treating diseases such as malaria and autoimmune disorders.
Industry: The compound can be used in the development of new pharmaceuticals and as an impurity standard in quality control processes
作用机制
The mechanism of action of 7-Chloro-3-iodo Hydroxychloroquine is likely similar to that of hydroxychloroquine. It may interfere with lysosomal activity and autophagy, alter membrane stability, and modulate signaling pathways and transcriptional activity. These actions can result in the inhibition of cytokine production and modulation of co-stimulatory molecules, contributing to its immunomodulatory effects .
相似化合物的比较
7-Chloro-3-iodo Hydroxychloroquine can be compared with other similar compounds, such as:
Hydroxychloroquine: The parent compound, known for its antimalarial and immunomodulatory properties.
Chloroquine: Another antimalarial drug with a similar structure but lacking the hydroxyl group present in hydroxychloroquine.
7-Chloro-4-quinoline derivatives: A class of compounds with similar chemical structures and potential biological activities.
The presence of both chlorine and iodine atoms in this compound makes it unique and may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C18H25ClIN3O |
|---|---|
分子量 |
461.8 g/mol |
IUPAC 名称 |
2-[4-[(7-chloro-3-iodoquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25ClIN3O/c1-3-23(9-10-24)8-4-5-13(2)22-18-15-7-6-14(19)11-17(15)21-12-16(18)20/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) |
InChI 键 |
RVVNAAFWULFWKL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1I)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


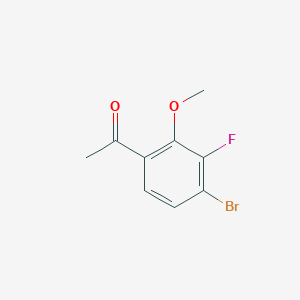
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
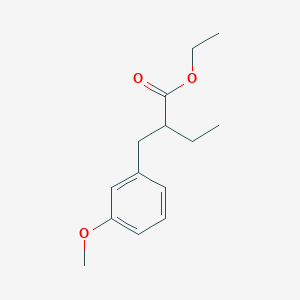

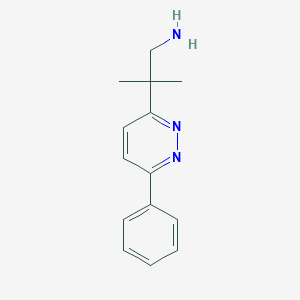
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
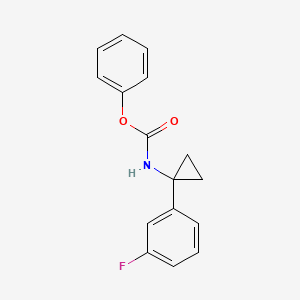
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
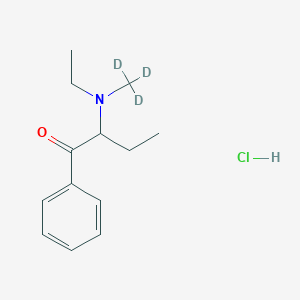
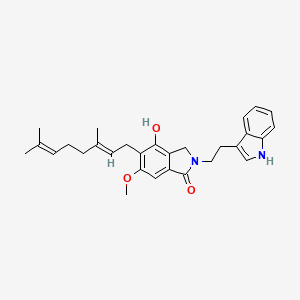
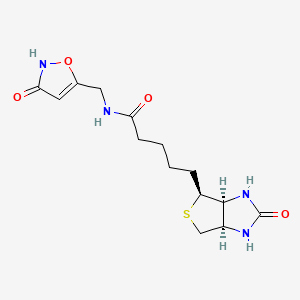
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)

